5H-thiazolo[3,2-a]pyrimidin-5-one
Overview
Description
5H-thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that has garnered significant interest due to its diverse range of biological activities.
Mechanism of Action
Target of Action
5H-Thiazolo[3,2-a]pyrimidin-5-one, also known as 5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one, has been found to interact with several targets. It has been evaluated for its antagonistic activity on 5-HT2A receptors . These receptors are a subtype of the serotonin receptors and play a significant role in the neurotransmission of serotonin in the central nervous system .
Mode of Action
The compound interacts with its targets through a series of biochemical reactions. It is synthesized by the cyclization reactions of S-alkylated derivatives in concentrated H2SO4 . Upon treatment of S-alkylated derivatives at different temperatures, intramolecular cyclization to 7-(substituted phenylamino)-5H-thiazolo[3,2-a]pyrimidin-5-ones or sulfonation of cyclized products to sulfonic acid derivatives occurs .
Biochemical Pathways
The compound affects several biochemical pathways. As a potential purine antagonist, it can interfere with the functioning of biologically active molecules . It has been associated with a diverse range of biological activities such as anti-inflammatory, antihypertensive, antifungal, antibacterial, antiviral, antioxidant, antitumor, anti-HIV, calcium channel blocking, antitubercular, glutamate receptor antagonistic, and group II metabotropic glutamate receptor antagonist activities .
Result of Action
The compound’s action results in a variety of molecular and cellular effects. Some derivatives of this compound have shown significant antibacterial and antitubercular activities . The compound’s interaction with its targets can lead to changes in cellular processes, potentially contributing to its diverse range of biological activities .
Action Environment
The action of this compound can be influenced by various environmental factors. Factors such as temperature can affect the compound’s synthesis and cyclization reactions Additionally, the compound’s stability, efficacy, and action may be influenced by the biological environment in which it is present
Biochemical Analysis
Biochemical Properties
5H-thiazolo[3,2-a]pyrimidin-5-one has been found to interact with various enzymes, proteins, and other biomolecules. It has been consistently regarded as a structural analog of biogenic purine bases and can be considered as potential purine antagonists . The compound has been evaluated for its preliminary in vitro antibacterial activity against some Gram-positive and Gram-negative bacteria and screened for antitubercular activity against Mycobacterium tuberculosis .
Cellular Effects
Some studies have shown that it has significant antibacterial and antitubercular activities , indicating that it may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that the compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is synthesized through cyclization reactions of S-alkylated derivatives in concentrated H2SO4 .
Metabolic Pathways
It is known that the compound can interact with various enzymes or cofactors .
Transport and Distribution
It is known that the compound can interact with various transporters or binding proteins .
Subcellular Localization
It is known that the compound can interact with various targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-thiazolo[3,2-a]pyrimidin-5-one typically involves the reaction of 2-aminothiazoles with ethyl acetoacetate in the presence of acetic or polyphosphoric acid . This reaction yields a series of derivatives, which can be further modified through nitration and reduction reactions to produce various substituted thiazolo[3,2-a]pyrimidin-5-ones .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. Optimization of reaction parameters such as temperature, solvent, and catalysts can enhance yield and purity, making the process more suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5H-thiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce nitro groups into the compound, which can be subsequently reduced to amines.
Reduction: Reduction of nitro groups to amines is a common modification.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and sulfur atoms, to form various derivatives.
Common Reagents and Conditions
Oxidation: Nitric and sulfuric acids are commonly used for nitration reactions.
Reduction: Hydrogenation or the use of reducing agents like tin(II) chloride can reduce nitro groups to amines.
Substitution: Alkyl halides and acyl chlorides are often used in substitution reactions to introduce different functional groups.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted thiazolo[3,2-a]pyrimidin-5-ones .
Scientific Research Applications
5H-thiazolo[3,2-a]pyrimidin-5-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Thiadiazolo[3,2-a]pyrimidines: These derivatives have a similar heterocyclic framework and are known for their antimicrobial properties.
Uniqueness
5H-thiazolo[3,2-a]pyrimidin-5-one stands out due to its broad spectrum of biological activities and its potential for further chemical modifications. Its ability to undergo various chemical reactions makes it a versatile compound for developing new therapeutic agents .
Properties
IUPAC Name |
[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS/c9-5-1-2-7-6-8(5)3-4-10-6/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZROEGYRDHMRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2N(C1=O)C=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801300584 | |
Record name | 5H-Thiazolo[3,2-a]pyrimidin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801300584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32278-54-9 | |
Record name | 5H-Thiazolo[3,2-a]pyrimidin-5-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32278-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5H-Thiazolo[3,2-a]pyrimidin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801300584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main synthetic route to obtain 5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one derivatives?
A1: A common method involves reacting 2-aminothiazoles with ethyl acetoacetate in the presence of polyphosphoric acid (PPA) [, ]. This method offers a direct route to the desired compounds. Alternatively, a two-step approach can be employed. First, 2-aminothiazoles are condensed with ethyl acetoacetate to form Schiff bases. Subsequently, these Schiff bases are cyclized using PPA and phosphorus oxychloride (POCl3) to yield the final 5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one derivatives [].
Q2: Can you provide an example of a specific 5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one derivative synthesis?
A2: Certainly. One example focuses on synthesizing 7-methyl-3-(2-oxo-2H-chromen-3-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-ones []. These derivatives are synthesized by reacting 3-(2-amino-4-thiazolyl)coumarins with ethyl acetoacetate, utilizing either the one-step PPA-mediated reaction or the two-step Schiff base formation followed by cyclization.
Q3: Are there alternative synthetic approaches for 5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one derivatives?
A3: While the provided research focuses on utilizing ethyl acetoacetate, the reaction principle could potentially be extended to other β-keto esters. Exploring various β-keto esters with different substituents could lead to the synthesis of a broader range of 5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one derivatives with diverse structural features.
Q4: What analytical techniques are employed to confirm the structure of the synthesized compounds?
A4: The synthesized 5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one derivatives are typically characterized using a combination of analytical and spectral data []. This includes techniques such as elemental analysis to confirm the molecular formula, and spectroscopic methods like IR, NMR (1H and 13C), and mass spectrometry to elucidate the structure.
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